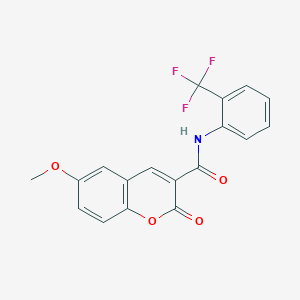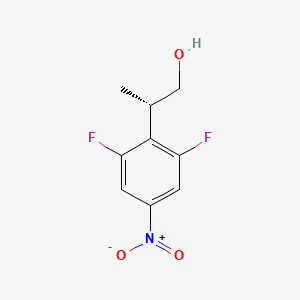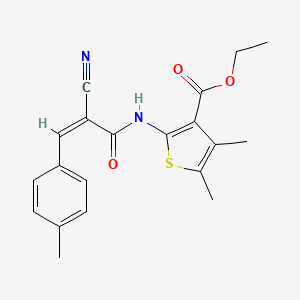
6-methoxy-2-oxo-N-(2-(trifluoromethyl)phenyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methoxy-2-oxo-N-(2-(trifluoromethyl)phenyl)-2H-chromene-3-carboxamide, also known as TFPAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFPAC is a synthetic compound that belongs to the class of chromene derivatives. It has a molecular weight of 411.36 g/mol and a molecular formula of C20H14F3NO4.
Scientific Research Applications
Structural Characterization and Polymorphism
Research into structurally related chromene compounds, such as "4-Oxo-N-phenyl-4H-chromene-2-carboxamide," has demonstrated the significance of polymorphism in the crystalline state. These studies reveal how different polymorphs of chromene derivatives can exhibit varied crystal packing, which is crucial for understanding their physical properties and potential applications in material science. The detailed crystallographic analysis provides insights into their molecular conformations, which is essential for the design and development of chromene-based compounds with desired physical and chemical properties (Reis et al., 2013).
Fluorescence Properties
Chromene derivatives have been studied for their fluorescence properties, particularly in the solid state. For instance, derivatives like "7-Hydroxy-3-methoxy-6-oxo-6H-benzo[c]-chromene-8-carboxylic acid" exhibit excellent fluorescence in both ethanol solution and the solid state. These properties are attributed to their larger conjugated systems and the presence of various hydrogen bonds, which facilitate molecular recognition through fluorescence emission differences. Such characteristics are pivotal in the development of chromene-based materials for optical and sensor applications (Shi et al., 2017).
Biological Evaluation
The synthesis and biological evaluation of innovative coumarin derivatives, including chromene-based compounds, have highlighted their potential in medical and pharmaceutical research. These compounds have been tested for various biological activities, demonstrating the broad applicability of chromene derivatives in drug discovery and development. The exploration of their antibacterial and antifungal activities, in particular, underlines the versatility of chromene compounds in contributing to new therapeutic agents (Ramaganesh et al., 2010).
GPR35 Agonist Development
A specific focus on the development of GPR35 agonists has been a notable application of chromene derivatives. The synthesis of "6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid" and its evaluation as a potent GPR35 agonist exemplify the therapeutic potential of chromene compounds. This research contributes to our understanding of GPR35 as a target for drug development, with chromene derivatives providing a valuable scaffold for designing selective agonists (Thimm et al., 2013).
properties
IUPAC Name |
6-methoxy-2-oxo-N-[2-(trifluoromethyl)phenyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO4/c1-25-11-6-7-15-10(8-11)9-12(17(24)26-15)16(23)22-14-5-3-2-4-13(14)18(19,20)21/h2-9H,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPYRNQEAQBVPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2371480.png)
![Ethyl 4-(4-chlorophenyl)-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2371481.png)

![N-[3-(4-Fluoro-N-methylanilino)propyl]prop-2-enamide](/img/structure/B2371483.png)


![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2,6-dimethylmorpholino)-2-oxoacetamide](/img/structure/B2371489.png)
![Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate](/img/structure/B2371490.png)
![2,5-dichloro-N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2371491.png)
![N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2371493.png)


![2-[[3,5-Dimethyl-1-(thiophene-2-carbonyl)pyrazol-4-yl]methyl]isoindole-1,3-dione](/img/structure/B2371497.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2371499.png)